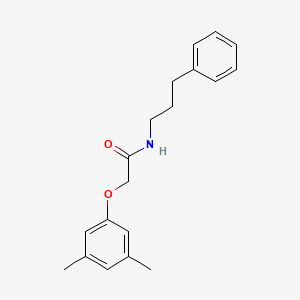
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of amides and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, but it is thought to act through several pathways. 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide may also modulate the activity of transcription factors such as NF-κB and STAT3, which are involved in the regulation of inflammation. Additionally, 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide may have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have analgesic effects and may be useful in the treatment of pain. 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has also been shown to have anti-tumor properties and may be useful in the treatment of cancer. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments is its relatively low toxicity. 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have low acute toxicity in animal studies, making it a relatively safe compound to work with. However, 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is not readily soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, the availability of 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide may be limited, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory, neuroprotective, and anti-tumor properties of 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide. Finally, there is potential for the development of novel therapeutic agents based on the structure of 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide, which may have improved efficacy and reduced toxicity compared to existing drugs.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound with significant potential as a therapeutic agent. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for the treatment of a range of diseases. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide can reduce inflammation in various animal models of inflammation, including acute lung injury, colitis, and arthritis. 2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-11-16(2)13-18(12-15)22-14-19(21)20-10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBZKIVCOWRIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



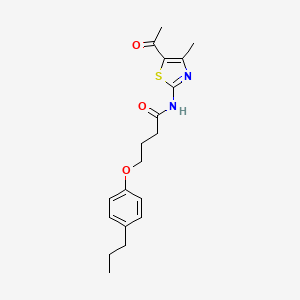
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
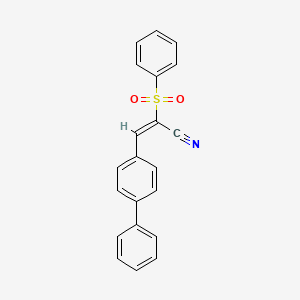
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
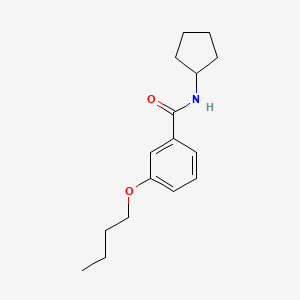
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4772434.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4772439.png)
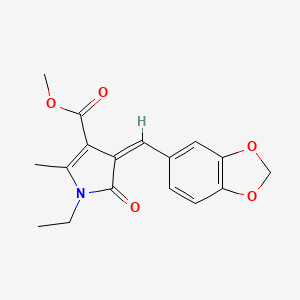
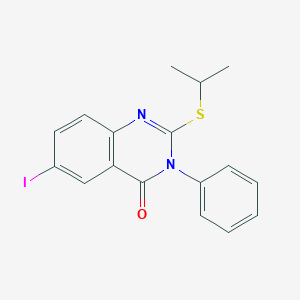
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)
![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)
![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)